![molecular formula C7H9N3O B3149191 (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide CAS No. 66751-23-3](/img/structure/B3149191.png)
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide
Overview
Description
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide, also known as CPCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPCA is a pyrrolidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide is primarily related to its ability to inhibit acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can have effects on cognitive function, memory, and learning. Additionally, (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide has been found to exhibit activity as a GABA-A receptor antagonist, which may also contribute to its effects on the brain.
Biochemical and Physiological Effects:
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the antagonism of GABA-A receptors. These effects can lead to changes in cognitive function, memory, and learning, as well as potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide in lab experiments is its well-established synthesis method, which allows for the production of high-purity compound. Additionally, (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide has been extensively studied, making it a well-characterized compound for use in research. However, one limitation of using (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide is its potential toxicity, which may limit its use in certain applications or require additional safety precautions.
Future Directions
There are several potential future directions for research involving (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide. One area of interest is the development of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide analogs with improved potency or selectivity for specific targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide and its potential therapeutic applications in the treatment of neurological disorders. Finally, there is potential for the use of (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide in the development of novel drugs or therapies for a range of conditions.
Scientific Research Applications
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a range of effects on cognitive function.
properties
IUPAC Name |
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-4-5(7(9)11)6-2-1-3-10-6/h10H,1-3H2,(H2,9,11)/b6-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSOOZYFPPEEDN-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C(=O)N)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(\C#N)/C(=O)N)/NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-2-pyrrolidin-2-ylideneacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.